molecular formula C12H25N3O2 B6172905 tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate CAS No. 2679949-94-9

tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate

Cat. No. B6172905
CAS RN: 2679949-94-9
M. Wt: 243.3
InChI Key:
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Description

Tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate is a carbamate derivative with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a reagent in organic synthesis, as well as for the development of new drugs and therapeutic agents.

Scientific Research Applications

Tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate has several applications in the scientific research field. It is used as a reagent in organic synthesis for the preparation of various compounds, such as amino acids, peptides, and other derivatives. It is also used for the development of new drugs and therapeutic agents, as it has been found to have inhibitory activity against certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is thought to do this by binding to the active sites of the enzymes, thus preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
Tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate has several biochemical and physiological effects. It has been found to have inhibitory activity against certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This inhibition can lead to the reduction of inflammation and pain, as well as the prevention of certain diseases, such as cancer, diabetes, and cardiovascular diseases. Additionally, it has been found to have antioxidant activity, which can protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate has several advantages for use in laboratory experiments. It is a versatile compound that can be used for the synthesis of various compounds and for the development of new drugs and therapeutic agents. Additionally, it has been found to have inhibitory activity against certain enzymes, as well as antioxidant activity, making it a valuable tool for research in the field of biochemistry and physiology.
However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound, and it is not readily available in large quantities. Additionally, it is not water-soluble and must be dissolved in organic solvents, such as ethanol or dimethyl sulfoxide (DMSO).

Future Directions

The future directions of tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate are numerous. It has potential applications in the development of new drugs and therapeutic agents, as well as in the synthesis of various compounds. Additionally, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to develop more efficient and cost-effective methods for its synthesis and use in laboratory experiments. Finally, further research is needed to explore its potential applications in other fields, such as agriculture and food science.

Synthesis Methods

Tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate can be synthesized by a two-step process. The first step involves the reaction of tert-butyl isocyanate with 2-amino-1-propanol in the presence of an acid catalyst to produce tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate. The second step involves the reaction of the tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate with a suitable nucleophile in the presence of a base catalyst to produce the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate involves the protection of the amine group of piperazine followed by the reaction with tert-butyl chloroformate to form the carbamate. The chiral center is introduced by the reaction of the carbamate with (R)-2-amino-1-propanol.", "Starting Materials": [ "Piperazine", "Tert-butyl chloroformate", "(R)-2-amino-1-propanol", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Piperazine is dissolved in diethyl ether and cooled to 0°C.", "Sodium bicarbonate is added to the solution to adjust the pH to 8-9.", "Tert-butyl chloroformate is added dropwise to the solution while stirring at 0°C.", "The reaction mixture is stirred at room temperature for 2 hours.", "Sodium chloride is added to the reaction mixture and the organic layer is separated.", "The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.", "The resulting tert-butyl N-(piperazin-1-yl)carbamate is dissolved in diethyl ether and cooled to 0°C.", "(R)-2-amino-1-propanol is added to the solution and the reaction mixture is stirred at room temperature for 2 hours.", "The reaction mixture is concentrated under reduced pressure and the resulting product is purified by column chromatography to obtain tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate." ] }

CAS RN

2679949-94-9

Product Name

tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate

Molecular Formula

C12H25N3O2

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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